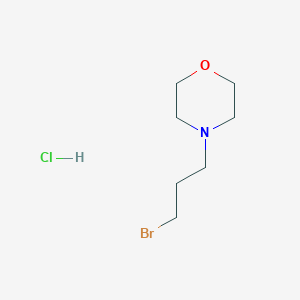

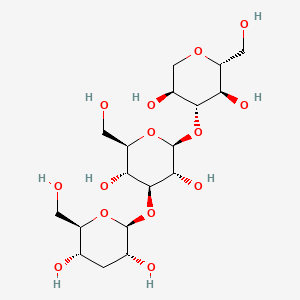

![molecular formula C98H72N4 B3069570 4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(N,N-diphenyl-[1,1'-biphenyl]-4-amine) CAS No. 1416786-56-5](/img/structure/B3069570.png)

4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(N,N-diphenyl-[1,1'-biphenyl]-4-amine)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

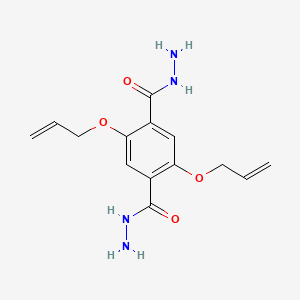

This compound features a tetraphenylethylene core with four terminal aldehyde groups . It is extensively used as an organic linker for synthesizing covalent organic frameworks (COFs) .

Synthesis Analysis

The compound has been used in the construction of three-dimensional porous network structures of Co/Ni-tcbpe via solvothermal conditions . It has also been used in the synthesis of a new covalent organic framework (COF) named Py-DMTA-COF .Molecular Structure Analysis

The molecular formula of the compound is C58H36O16 . It has a high degree of conjugation due to its tetraphenylethylene core .Chemical Reactions Analysis

The aldehyde functional groups of the compound react with amines through imine condensation, forming imine linkages within the COF networks . This reaction has been utilized in the synthesis of a COF named ETTA-PyTTA .Physical and Chemical Properties Analysis

The compound has a molecular weight of 988.9 g/mol . It is a solid at room temperature .Scientific Research Applications

Hydrogen-Bonded Organic Frameworks

A study by Suzuki, Tohnai, and Hisaki (2020) highlights the use of this compound in constructing a hydrogen-bonded organic framework (HOF) with specific topological properties. This framework exhibits thermal stability and a notable surface area, alongside mechanochromic behavior in terms of fluorescence color and quantum efficiency. This application is significant in developing functional porous organic materials with interwoven network structures (Suzuki, Tohnai, & Hisaki, 2020).

Covalent Organic Frameworks

Liu et al. (2018) describe the formation of a 3D woven covalent organic framework (COF) using this compound. The framework, known as COF-500, is created through imine condensation and exhibits properties such as dynamic movement, which is useful in adsorption studies and photoluminescence (Liu et al., 2018).

Luminescence Sensing of Metal Ions

Yang et al. (2016) synthesized a metal–organic framework (MOF) using this compound, demonstrating its use in selective gas uptake and luminescence sensing of metal ions. This multifunctional MOF showcases its potential in sensing applications (Yang et al., 2016).

Luminescent Sensor for Fe3+ Detection

Guan et al. (2020) developed a novel MOF based on this compound as a luminescent sensor. It shows a "turn off/on" behavior towards Fe3+ and Cysteine, indicating its potential in clinical detection and bioimaging (Guan et al., 2020).

Fluorescence Detection of Metals and Nitro Aromatic Compounds

Hou et al. (2019) synthesized luminescent derivatives of this compound to detect various metal ions and nitro compounds. This study highlights its application in fluorescence-based sensing technologies (Hou et al., 2019).

AIE and ILCT-Bifunctional Photoluminescence

Zhu et al. (2016) explored a tetrapodal zwitterionic-type ligand featuring both aggregation-induced emission (AIE) and intraligand charge transfer (ILCT) properties. This ligand, derived from the compound, was used in the assembly of lanthanide complexes, showing unique photoluminescence behaviors (Zhu et al., 2016).

Mechanism of Action

Target of Action

The primary target of this compound is the Covalent Organic Frameworks (COFs) . It acts as a butterfly-shaped bridging ligand linker for COFs .

Mode of Action

The compound is structurally composed of four 1,1’-biphenyl-4-carbaldehyde units that are connected by an ethene double bond . It forms imine or double bond linkages through polycondensation reactions .

Biochemical Pathways

The compound plays a crucial role in the formation of sp2-carbon-linked covalent organic frameworks (COFs) . This is achieved by using 2,2’- (1,4-phenylene)diacetonitrile and the compound as building blocks . The resulting COF is involved in various applications such as anode active materials, light-emitting diodes, and oil adsorption .

Result of Action

The compound contributes to the formation of COFs that emit bright yellow light with a solid-state photoluminescence quantum yield (PLQY) of 39.2% . When blended in epoxy resin at a concentration of 1.5 wt%, the COF phosphor gives cold WLED, with a color rendering index (CRI) of 83.4, Commission Internationale de L’Eclairage (CIE) chromaticity coordinate of (0.32, 0.29), and luminous efficiency (ηL) of 20.31 lm·W −1 .

Action Environment

Environmental factors can significantly influence the compound’s action, efficacy, and stability. For instance, a superhydrophobic ether-based porous organic polymer (E-POP-1), prepared by the condensation of the compound and a pentaerythritol monomer, exhibits superhydrophobicity due to abundant ether groups . When coated on polyurethane as a sponge, E-POP-1@PU can rapidly and selectively adsorb various kinds of oils up to 82 times of its own weight, making it a great candidate for large-scale industrial separation of oils and water .

Safety and Hazards

Future Directions

The compound’s use in the synthesis of COFs opens up possibilities for its application in various fields . For instance, the Py-DMTA-COF synthesized using this compound exhibits better photocatalytic activity, broad substrate applicability, and excellent recyclability . This suggests potential future directions in the development of metal-free, base-free, and economical photocatalysts for organic transformations .

Biochemical Analysis

Biochemical Properties

The compound plays a significant role in biochemical reactions, particularly in the formation of covalent organic frameworks (COFs) . It interacts with various enzymes and proteins, forming a conjugated porous polymer through acid-catalysed Knoevenagel condensation . The nature of these interactions is primarily through the formation of imine or double bond linkages .

Cellular Effects

The effects of 4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(N,N-diphenyl-[1,1’-biphenyl]-4-amine) on cellular processes are largely related to its influence on cell function. It impacts cell signaling pathways, gene expression, and cellular metabolism through its interactions with various biomolecules .

Molecular Mechanism

At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its mechanism of action involves the formation of covalent organic frameworks (COFs) through acid-catalysed Knoevenagel condensation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of the compound change over time. It demonstrates great stability, sustaining 500 cycles without significant loss of its capacity

Metabolic Pathways

The compound is involved in several metabolic pathways, interacting with various enzymes and cofactors

Transport and Distribution

The transport and distribution of the compound within cells and tissues are complex processes that involve various transporters and binding proteins . The compound’s localization or accumulation may be influenced by these interactions.

Properties

IUPAC Name |

N,N-diphenyl-4-[4-[1,2,2-tris[4-[4-(N-phenylanilino)phenyl]phenyl]ethenyl]phenyl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C98H72N4/c1-9-25-85(26-10-1)99(86-27-11-2-12-28-86)93-65-57-77(58-66-93)73-41-49-81(50-42-73)97(82-51-43-74(44-52-82)78-59-67-94(68-60-78)100(87-29-13-3-14-30-87)88-31-15-4-16-32-88)98(83-53-45-75(46-54-83)79-61-69-95(70-62-79)101(89-33-17-5-18-34-89)90-35-19-6-20-36-90)84-55-47-76(48-56-84)80-63-71-96(72-64-80)102(91-37-21-7-22-38-91)92-39-23-8-24-40-92/h1-72H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEBOVVTUHBQNPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C(=C(C5=CC=C(C=C5)C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=C(C=C9)C1=CC=C(C=C1)N(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=C(C=C1)C1=CC=C(C=C1)N(C1=CC=CC=C1)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C98H72N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1305.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

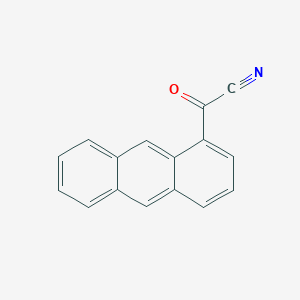

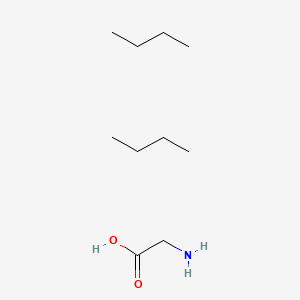

![Ethyl ((1R,3aR,4aR,6R,8aR,9S,9aS)-9-(diphenylcarbamoyl)-1-methyl-3-oxododecahydronaphtho[2,3-c]furan-6-yl)carbamate](/img/structure/B3069494.png)

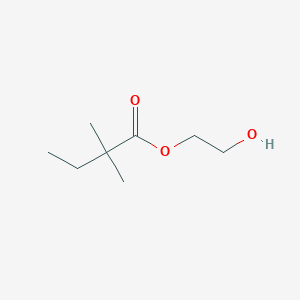

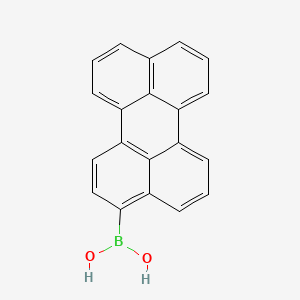

![(11bS)-4-Hydroxy-26-di-1-naphthalenyl-4-oxide-dinaphtho[21-d:1'2'-f][132]dioxaphosphepin](/img/structure/B3069517.png)

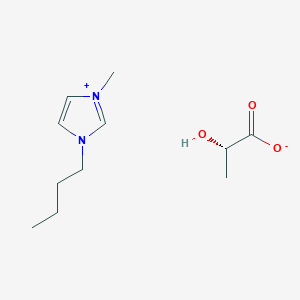

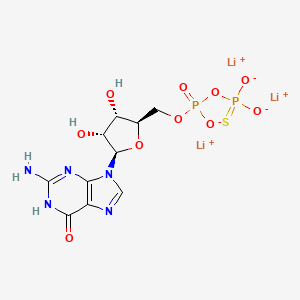

![3-Vinylbicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B3069540.png)

![2'-Amino-[1,1':4',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid](/img/structure/B3069554.png)